molecular formula C7H5ClN2OS B178149 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 147005-91-2

2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B178149
CAS RN: 147005-91-2
M. Wt: 200.65 g/mol
InChI Key: OYXDNHXAYQNSHE-UHFFFAOYSA-N
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Description

“2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential antimycobacterial activity . It is part of a class of compounds known as thienopyrimidinones .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, substituted thieno[2,3-d]pyrimidine-4-carboxylic acids have been synthesized using Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . Another method involves the use of 4-chlorothieno[2,3-d]pyrimidines as starting compounds for the synthesis of thieno[2,3-d]pyrimidine-4-carboxylic acids by substituting the halogen atom with the nitrile group followed by its transformation into the carbethoxy group and subsequent hydrolysis .


Molecular Structure Analysis

The molecular structure of “2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one” can be inferred from its name and the general structure of thienopyrimidinones .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones have been used in the synthesis of potential antitubercular agents . They have also been used in the synthesis of novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids .

Scientific Research Applications

Antimycobacterial Agents

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been explored for their potential as antimycobacterial agents. Some compounds in this class have shown significant activity against Mycobacterium tuberculosis H37Ra, suggesting their potential use in developing new antitubercular drugs .

Anticancer Activities

These derivatives have also been investigated for their anticancer properties. They have been designed to target VEGFR-2, a key protein involved in tumor angiogenesis. The compounds have demonstrated abilities to inhibit VEGFR-2 and prevent cancer cell growth in vitro, indicating their potential as cancer therapeutics .

Colchicine-binding Site Inhibitors

Another application is their role as colchicine-binding site inhibitors (CBSIs). Thieno[3,2-d]pyrimidine derivatives have shown potent antiproliferative activity, which is crucial in the development of treatments for diseases where cell proliferation is a factor .

properties

IUPAC Name

2-(chloromethyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c8-3-5-9-4-1-2-12-6(4)7(11)10-5/h1-2H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXDNHXAYQNSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(NC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368447
Record name 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one

CAS RN

147005-91-2
Record name 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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